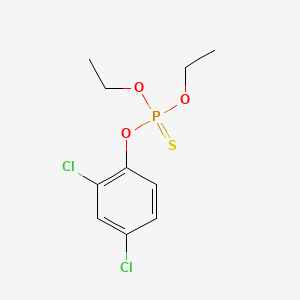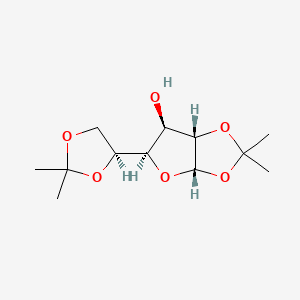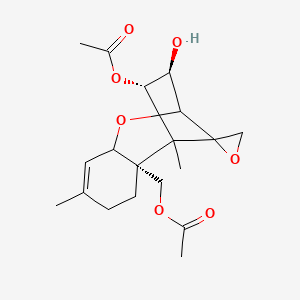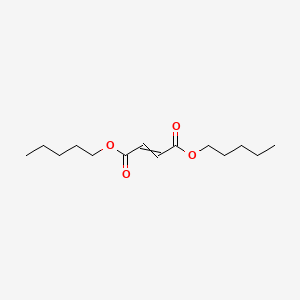
ジクロフェンチオン
概要
説明
ジクロフェンチオンは、国際純正および応用化学連合(IUPAC)の名称ではO-(2,4-ジクロロフェニル) O,O-ジエチルホスホロチオアートとして知られており、主に農作物における殺虫剤および殺線虫剤として、さまざまな昆虫害虫の防除に使用される脂溶性有機リン系化合物です . 20世紀中頃に、環境および健康への影響を軽減しながら、より効果的かつ選択的な殺虫剤を開発し、作物の保護を強化するための取り組みの一環として登場しました .
製造方法
ジクロフェンチオンの合成は、2,4-ジクロロフェノールとジエチルチオホスホリルクロリドの反応によって行われます . この反応では、目的の生成物の形成を確実に行い、副生成物を最小限に抑えるために、条件を慎重に制御する必要があります . 工業生産方法は一般的に同様の合成ルートを採用しますが、最終製品を精製するための追加の手順を伴い、より大規模で行われます。
作用機序
ジクロフェンチオンの作用機序は、アセチルコリンエステラーゼという酵素の阻害です . アセチルコリンエステラーゼは、シナプス間隙における神経伝達物質であるアセチルコリンの分解を担っています。 ジクロフェンチオンは酵素と共有結合を形成し、酵素を不可逆的に不活性化し、アセチルコリンを加水分解できなくします . これにより、シナプス間隙にアセチルコリンが蓄積し、神経信号伝達を継続的に行い、最終的に昆虫の死に至ります .
類似化合物の比較
ジクロフェンチオンは、マラチオン、パラチオン、クロルピリホスなどの他の化合物を含む有機リン系殺虫剤のグループに属しています . これらの化合物と比較して、ジクロフェンチオンは、ジクロロフェニル環に結合したジエチルホスホロチオアート基を含む特異的な分子構造が特徴です . この構造は、殺虫剤としての活性に不可欠であり、ホスホロチオアート部分はアセチルコリンエステラーゼの阻害において重要な役割を果たしています .
類似化合物
マラチオン: 幅広い昆虫の防除に使用されるもう1つの有機リン系殺虫剤。
パラチオン: 非常に毒性の高い有機リン系殺虫剤で、高い毒性のために多くの国で禁止されています。
クロルピリホス: 農業および住宅環境におけるさまざまな害虫の防除に使用される有機リン系殺虫剤。
ジクロフェンチオンのユニークな構造と特異的な作用機序により、害虫防除に役立つツールとなっていますが、潜在的な環境および健康への影響があるため、規制上の制限がかけられています .
科学的研究の応用
Dichlofenthion has been used in various scientific research applications:
生化学分析
Biochemical Properties
Dichlofenthion plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase (AChE). This enzyme is crucial for nerve signal transmission as it breaks down the neurotransmitter acetylcholine in synaptic clefts . By inhibiting AChE, dichlofenthion causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the pest . The interaction between dichlofenthion and AChE involves the binding of the phosphorothioate group to the active site of the enzyme, preventing it from performing its normal function .
Cellular Effects
Dichlofenthion affects various types of cells and cellular processes. In nerve cells, it disrupts normal signal transmission by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. In non-target organisms, such as mammals, dichlofenthion can cause neurotoxic effects, including muscle twitching, respiratory distress, and convulsions . The compound’s impact on cell function is primarily due to its interference with the normal breakdown of acetylcholine, which is essential for proper nerve function .
Molecular Mechanism
At the molecular level, dichlofenthion exerts its effects by binding to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This binding prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft and continuous stimulation of the postsynaptic neuron . The inhibition of acetylcholinesterase by dichlofenthion is irreversible, meaning that the enzyme cannot regain its function once inhibited . This mechanism of action is similar to other organophosphate insecticides, which also target acetylcholinesterase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dichlofenthion can change over time due to its stability and degradation. Dichlofenthion is stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases . It is also susceptible to oxidative degradation, which can lead to the formation of more toxic metabolites . Long-term exposure to dichlofenthion in in vitro or in vivo studies has shown that it can cause persistent neurotoxic effects, including delayed onset symptoms such as muscle weakness and respiratory distress . The stability and degradation of dichlofenthion are important factors in determining its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of dichlofenthion vary with different dosages in animal models. At low doses, dichlofenthion can cause mild neurotoxic effects, such as muscle twitching and mild respiratory distress . At higher doses, the compound can cause severe neurotoxic effects, including convulsions, respiratory failure, and death . The threshold for toxic effects varies depending on the species and the route of exposure .
Metabolic Pathways
Dichlofenthion is metabolized in the body through a series of biotransformation reactions. These reactions involve the formation of more polar conjugates, which are easier to excrete . The primary metabolic pathways for dichlofenthion include Phase I reactions, such as hydrolysis and oxidation, and Phase II reactions, such as conjugation with glucuronic acid or sulfate . These metabolic pathways help to detoxify dichlofenthion and facilitate its elimination from the body . Some metabolites of dichlofenthion can be more toxic than the parent compound, leading to potential health risks .
Transport and Distribution
Dichlofenthion is transported and distributed within cells and tissues through various mechanisms. It is highly lipophilic, allowing it to easily cross cell membranes and accumulate in fatty tissues . The compound can also bind to transport proteins, which facilitate its movement within the body . In addition, dichlofenthion can be distributed to different organs, including the liver, kidneys, and brain, where it can exert its toxic effects . The transport and distribution of dichlofenthion are important factors in determining its overall toxicity and potential health risks .
Subcellular Localization
The subcellular localization of dichlofenthion is primarily in the cytoplasm and cell membranes . The compound can also accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can interfere with normal cellular functions . The localization of dichlofenthion within cells is influenced by its lipophilicity and the presence of specific targeting signals or post-translational modifications . Understanding the subcellular localization of dichlofenthion is important for determining its mechanisms of action and potential toxic effects .
準備方法
The synthesis of dichlofenthion involves the reaction of 2,4-dichlorophenol with diethyl thiophosphoryl chloride . This reaction requires careful control of conditions to ensure the formation of the desired product and minimize by-products . Industrial production methods typically involve similar synthetic routes but on a larger scale, with additional steps to purify the final product.
化学反応の分析
ジクロフェンチオンは、いくつかの種類の化学反応を起こします。
これらの反応に使用される一般的な試薬と条件には、加水分解のための強酸または強塩基、酸化分解のための酸化剤が含まれます。 これらの反応から生成される主な生成物には、より極性の高い抱合体と毒性の高い代謝物が含まれます .
科学研究への応用
ジクロフェンチオンは、さまざまな科学研究に利用されています。
類似化合物との比較
Dichlofenthion is part of the organophosphate class of insecticides, which includes other compounds such as malathion, parathion, and chlorpyrifos . Compared to these compounds, dichlofenthion is unique in its specific molecular structure, which includes a diethyl phosphorothioate group attached to a dichlorophenyl ring . This structure is crucial for its activity as an insecticide, with the phosphorothioate moiety playing a key role in the inhibition of acetylcholinesterase .
Similar Compounds
Malathion: Another organophosphate insecticide used to control a wide range of insects.
Parathion: A highly toxic organophosphate insecticide, now banned in many countries due to its high toxicity.
Chlorpyrifos: An organophosphate insecticide used to control various pests in agricultural and residential settings.
Dichlofenthion’s unique structure and specific mode of action make it a valuable tool in pest control, although its use is subject to regulatory restrictions due to its potential environmental and health impacts .
特性
IUPAC Name |
(2,4-dichlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2O3PS/c1-3-13-16(17,14-4-2)15-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOWCPGHOCIHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040274 | |
| Record name | Dichlofenthion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
| Record name | Dichlofenthion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4762 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
164-169 °C @ 0.1 MM HG | |
| Record name | DICHLOFENTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
MISCIBLE WITH MOST ORGANIC SOLVENTS; SLIGHTLY SOLUBLE IN WATER., SOL IN ETHANOL, ETHER, BENZENE, SOLUBILITY IN WATER: 0.245 MG/L @ 25 °C; MISCIBLE WITH KEROSENE | |
| Record name | DICHLOFENTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.300 @ 20 °C | |
| Record name | DICHLOFENTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00056 [mmHg], 5.6X10-4 mm Hg at 20 °C | |
| Record name | Dichlofenthion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4762 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DICHLOFENTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, ... The serum cholinesterase activity of 14 men and 16 women at seven approximately equal intervals throughout one 24 hr day was measured. The lowest average value, ... was 92% of the mean of all values at other sampling times. The next lowest value was 98.7% of the same mean. /It was/ concluded that the small variation observed did not take the form of a regular curve but was entirely individual without correspondence to hour. /Organic phosphorus pesticides/, For more Mechanism of Action (Complete) data for DICHLOFENTHION (6 total), please visit the HSDB record page. | |
| Record name | DICHLOFENTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
97-17-6 | |
| Record name | Dichlofenthion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlofenthion [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DICHLOFENTHION | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichlofenthion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlofenthion | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOFENTHION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64234GT8TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DICHLOFENTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















